6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione
Overview
Description
6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione is a heterocyclic compound with a unique structure that includes a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-phenylethylamine with a suitable diketone, followed by cyclization and introduction of the thione group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylethyl group or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Known for their roles in natural and synthetic chemistry, these compounds also exhibit unique biological and pharmacological activities.
Uniqueness
6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydropyrimidine ring and phenylethyl group make it a versatile compound for various applications, distinguishing it from other similar heterocycles.
Properties
IUPAC Name |
6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)-1,3-diazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-14(2)11-15(3,18)17(13(19)16-14)10-9-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHDMONNCSTARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(=S)N1)CCC2=CC=CC=C2)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395517 | |
Record name | 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78102-47-3 | |
Record name | NSC349831 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxy-4,4,6-trimethyl-1-(2-phenylethyl)tetrahydropyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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